Cas no 53316-50-0 (3-(4,5-dimethyl-1H-imidazol-2-yl)pyridine)
3-(4,5-dimethyl-1H-imidazol-2-yl)pyridine Chemical and Physical Properties
Names and Identifiers
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- Pyridine, 3-(4,5-dimethyl-1H-imidazol-2-yl)-
- 3-(4,5-dimethyl-1H-imidazol-2-yl)pyridine
- SCHEMBL20752459
- 3-(4,5-DIMETHYL-1H-IMIDAZOL-2-YL)-PYRIDINE
- DTXSID40483338
- EN300-1448723
- 53316-50-0
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- Inchi: 1S/C10H11N3/c1-7-8(2)13-10(12-7)9-4-3-5-11-6-9/h3-6H,1-2H3,(H,12,13)
- InChI Key: YRBOFZKUTHIEBW-UHFFFAOYSA-N
- SMILES: N1C(C2C=NC=CC=2)=NC(C)=C1C
Computed Properties
- Exact Mass: 173.09543
- Monoisotopic Mass: 173.095297364g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 41.6Ų
Experimental Properties
- PSA: 41.57
3-(4,5-dimethyl-1H-imidazol-2-yl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM415991-1g |
3-(4,5-DIMETHYL-1H-IMIDAZOL-2-YL)-PYRIDINE |
53316-50-0 | 95%+ | 1g |
$1044 | 2023-01-19 | |
| Enamine | EN300-1448723-50mg |
3-(4,5-dimethyl-1H-imidazol-2-yl)pyridine |
53316-50-0 | 95.0% | 50mg |
$212.0 | 2023-09-29 | |
| Enamine | EN300-1448723-100mg |
3-(4,5-dimethyl-1H-imidazol-2-yl)pyridine |
53316-50-0 | 95.0% | 100mg |
$317.0 | 2023-09-29 | |
| Enamine | EN300-1448723-250mg |
3-(4,5-dimethyl-1H-imidazol-2-yl)pyridine |
53316-50-0 | 95.0% | 250mg |
$452.0 | 2023-09-29 | |
| Enamine | EN300-1448723-500mg |
3-(4,5-dimethyl-1H-imidazol-2-yl)pyridine |
53316-50-0 | 95.0% | 500mg |
$713.0 | 2023-09-29 | |
| Enamine | EN300-1448723-1000mg |
3-(4,5-dimethyl-1H-imidazol-2-yl)pyridine |
53316-50-0 | 95.0% | 1000mg |
$914.0 | 2023-09-29 | |
| Enamine | EN300-1448723-2500mg |
3-(4,5-dimethyl-1H-imidazol-2-yl)pyridine |
53316-50-0 | 95.0% | 2500mg |
$1791.0 | 2023-09-29 | |
| Enamine | EN300-1448723-5000mg |
3-(4,5-dimethyl-1H-imidazol-2-yl)pyridine |
53316-50-0 | 95.0% | 5000mg |
$2650.0 | 2023-09-29 | |
| Enamine | EN300-1448723-10000mg |
3-(4,5-dimethyl-1H-imidazol-2-yl)pyridine |
53316-50-0 | 95.0% | 10000mg |
$3929.0 | 2023-09-29 | |
| Enamine | EN300-1448723-0.05g |
3-(4,5-dimethyl-1H-imidazol-2-yl)pyridine |
53316-50-0 | 95% | 0.05g |
$212.0 | 2023-06-06 |
3-(4,5-dimethyl-1H-imidazol-2-yl)pyridine Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on 3-(4,5-dimethyl-1H-imidazol-2-yl)pyridine
3-(4,5-Dimethyl-1H-imidazol-2-yl)pyridine (CAS No. 53316-50-0)
3-(4,5-Dimethyl-1H-imidazol-2-yl)pyridine, a heterocyclic compound with the CAS registry number 53316-50-0, is characterized by its unique structural features and functional groups. This molecule combines the aromaticity of a pyridine ring with the nitrogen-rich environment of a 4,5-dimethylimidazole moiety, forming a rigid framework that exhibits versatile chemical reactivity. Recent studies have highlighted its potential in pharmaceutical applications due to its ability to modulate enzyme activities and interact with biological targets. The compound is synthesized through condensation reactions between substituted imidazole derivatives and pyridine precursors, often under controlled conditions to ensure high purity and crystallinity.
In the realm of drug discovery, 3-(4,5-dimethyl-imidazolyl)pyridine has emerged as a promising scaffold for developing novel therapeutic agents. Researchers at the University of California (UCSF), in a 2023 publication, demonstrated its efficacy as an inhibitor of human topoisomerase IIα (Topo IIα), an enzyme critical in DNA replication and transcription. By binding to the active site of Topo IIα, this compound selectively disrupts cancer cell proliferation without significant cytotoxic effects on healthy cells. The dimethyl groups attached to the imidazole ring enhance its lipophilicity, improving cellular permeability—a key factor in drug delivery systems.
Beyond oncology research, this compound has been explored for its anti-inflammatory properties. A collaborative study between MIT and Stanford University revealed that 4,5-dimethylimidazole-functionalized pyridines suppress NF-kB signaling pathways by interfering with cytokine production in macrophages. This mechanism offers therapeutic opportunities for autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease. The rigid structure of the molecule allows precise spatial orientation during molecular docking simulations, which is crucial for optimizing pharmacological activity.
In materials science applications, imidazopyridine derivatives like CAS No. 53316-50-0 are being investigated for their role in constructing metal–organic frameworks (MOFs). These frameworks exhibit exceptional porosity and stability under extreme conditions due to the synergistic coordination properties of both imidazole and pyridine rings. A groundbreaking study published in *Nature Materials* demonstrated that incorporating this compound into MOF structures significantly improves gas adsorption capacities for CO₂ capture—a critical advancement for environmental sustainability initiatives.
Recent advancements in computational chemistry have further illuminated the electronic properties of dimethyl-substituted imidazopyridines. Density functional theory (DFT) calculations performed at ETH Zurich identified strong π–π stacking interactions between adjacent molecules when arranged in crystal lattices. This phenomenon enhances charge transport capabilities when used as components in organic photovoltaic cells (OPVs), contributing to higher energy conversion efficiencies compared to traditional materials like fullerene derivatives.
The synthesis pathway of CAS 53316–50–0 has undergone optimization through continuous-flow methodologies reported in *ACS Sustainable Chemistry & Engineering*. By utilizing microwave-assisted continuous flow reactors at 180°C under argon atmosphere, researchers achieved 98% yield while reducing reaction time from 8 hours to 45 minutes. This method minimizes solvent usage by employing supercritical CO₂ as an environmentally benign medium—aligning with current trends toward greener synthetic practices.
Structural characterization via X-ray crystallography confirms the planar geometry of this compound's fused rings system. The dihedral angle between pyridine plane and imidazole plane measures approximately 1° at room temperature according to data from recent crystal engineering studies published in *Chemical Communications*. This near-perfect planarity facilitates stable conjugation with other organic moieties during covalent modification processes commonly used in drug design.
Emerging applications in analytical chemistry involve using imidazopyridines as chelating agents for heavy metal ions detection. A team from Tokyo Institute of Technology developed a fluorescent sensor based on this compound's ability to form stable complexes with Pb²⁺ ions through nitrogen donor sites on both rings. Upon complexation, the sensor undergoes a distinct fluorescence quenching effect detectable even at sub-parts-per-billion concentrations—a breakthrough for environmental monitoring systems.
Pharmacokinetic studies conducted at Harvard Medical School reveal favorable absorption profiles when administered orally or intravenously. The compound exhibits half-life ranging from 4–6 hours in murine models due to metabolic stability conferred by its fused ring system's rigidity. These findings suggest potential utility as a sustained-release formulation component when combined with hydrophilic carriers such as polyethylene glycol (PEG).
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